1-Bromo-3,5-dimethoxy-2-nitrobenzene
CAS No.: 1379358-18-5
Cat. No.: VC11725861
Molecular Formula: C8H8BrNO4
Molecular Weight: 262.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1379358-18-5 |
---|---|
Molecular Formula | C8H8BrNO4 |
Molecular Weight | 262.06 g/mol |
IUPAC Name | 1-bromo-3,5-dimethoxy-2-nitrobenzene |
Standard InChI | InChI=1S/C8H8BrNO4/c1-13-5-3-6(9)8(10(11)12)7(4-5)14-2/h3-4H,1-2H3 |
Standard InChI Key | KODPKAQPETYBEG-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC |
Canonical SMILES | COC1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-bromo-3,5-dimethoxy-2-nitrobenzene is C₈H₈BrNO₂, with a molecular weight of 230.059 g/mol. Key structural attributes include:
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Bromine atom at position 1, facilitating nucleophilic substitution.
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Nitro group (-NO₂) at position 2, imparting strong electron-withdrawing effects.
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Methoxy groups (-OCH₃) at positions 3 and 5, contributing steric bulk and moderate electron donation.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Exact Mass | 228.974 g/mol | |
Topological Polar Surface Area (PSA) | 45.82 Ų | |
LogP (Partition Coefficient) | 3.4973 | |
Molecular Formula | C₈H₈BrNO₂ |
The nitro group’s meta-directing influence and the bromine’s leaving-group capability make this compound highly reactive in cross-coupling reactions .
Synthesis Protocols
Nitration of Brominated Precursors
The most documented route involves nitration of 1-bromo-3,5-dimethoxybenzene. Sigma-Aldrich’s industrial synthesis employs a two-step process :
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Demethylation: 5-bromo-benzene-1,3-diol is treated with boron tribromide (BBr₃) to remove methyl groups.
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Nitration: Introduction of the nitro group using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.
Table 2: Reaction Conditions for Nitration
Alternative Bromination Routes
Electrophilic bromination of 3,5-dimethoxy-2-nitrobenzene using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) achieves regioselective substitution at position 1 . Catalytic Lewis acids like FeBr₃ enhance reaction efficiency.
Applications in Pharmaceutical Chemistry
Anti-Cancer Drug Synthesis
This compound is a precursor to bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV) dichloride, a titanium-based anti-cancer agent. The synthetic pathway involves :
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Grignard Reaction: Coupling with cyclopentadienyl ligands.
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Coordination: Titanium tetrachloride (TiCl₄) binding to form the final complex.
Mechanistic Insight: The electron-withdrawing nitro group stabilizes intermediates during ligand assembly, while methoxy substituents enhance solubility in polar aprotic solvents .
Organic Synthesis Intermediate
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Suzuki-Miyaura Coupling: The bromine atom participates in palladium-catalyzed cross-couplings to form biaryl structures.
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Nucleophilic Aromatic Substitution: Replacement of bromine with amines or thiols under basic conditions.
Physicochemical and Electronic Properties
Solubility and Stability
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Solubility: Moderately soluble in DCM, chloroform, and DMF; poorly soluble in water (LogP = 3.4973) .
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Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to the nitro group’s photoreactivity .
Spectroscopic Characterization
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¹H NMR:
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IR Spectroscopy:
Research Directions and Challenges
Catalytic Applications
Recent studies explore its use in photoactive metal-organic frameworks (MOFs), where the nitro group acts as an electron acceptor. Preliminary results show promise in photocatalysis for organic transformations .
Synthetic Challenges
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